molecular formula C20H24N2O4S B2844781 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 941992-25-2

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No. B2844781
CAS RN: 941992-25-2
M. Wt: 388.48
InChI Key: CYVSPOSLVZRMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs.


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. This can be done using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include studying the reagents and conditions that cause the compound to react, the products of these reactions, and the mechanisms by which these reactions occur.


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide and its derivatives have been the focus of synthetic chemistry research, aiming to explore their pharmacological properties and structural activity relationships. For instance, the synthesis and characterization of quinazoline derivatives, including a series of N-substituted benzene sulfonamide derivatives, were explored to evaluate their diuretic, antihypertensive, and anti-diabetic potential in rats, highlighting the compound's potential in medicinal chemistry (Rahman et al., 2014).

Spectroscopic Studies and Fluorescent Probes

Compounds related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide have been investigated as fluorescent probes for metal ions, showcasing their utility in biochemical and analytical applications. A study on the synthesis of Zinquin-related fluorophores, which include 4- and 5-methoxy isomers of similar structural compounds, demonstrated their application in detecting Zn(II) ions through fluorescent complexes, offering insights into their potential use in biological imaging and metal ion detection (Kimber et al., 2003).

Antimicrobial Activities

The antimicrobial potential of compounds structurally similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide has been a subject of research. For example, novel derivatives have been synthesized and tested against various bacterial and fungal strains, showing significant antimicrobial activity. This highlights the compound's relevance in developing new antimicrobial agents (Vanparia et al., 2010).

Catalysis and Chemical Transformations

Research has also explored the use of related compounds in catalysis and chemical transformations, including the cyanation of C-H bonds. Such studies demonstrate the compound's utility in facilitating complex organic reactions, contributing to the development of novel synthetic methodologies (Chaitanya et al., 2013).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-4-13-22-19-11-6-16(14-15(19)5-12-20(22)23)21-27(24,25)18-9-7-17(26-2)8-10-18/h6-11,14,21H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVSPOSLVZRMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

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